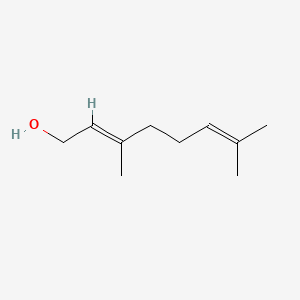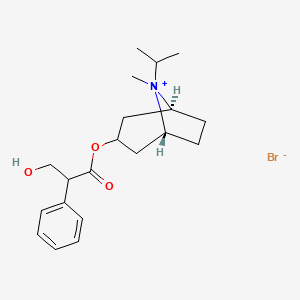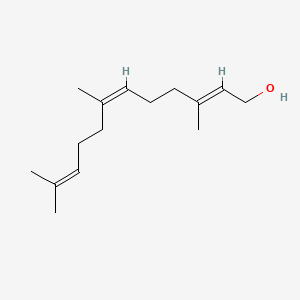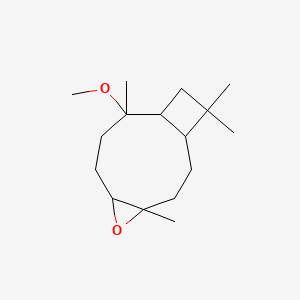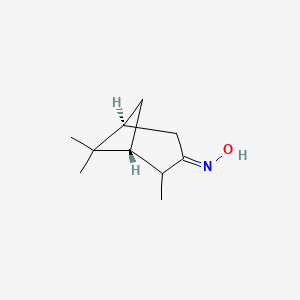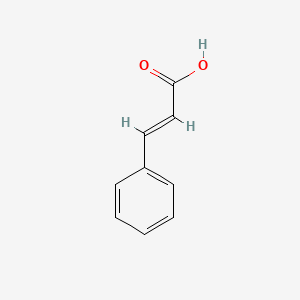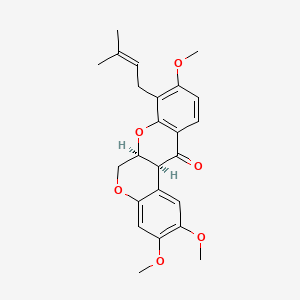
Tumidulin methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tumidulin methyl ether is typically isolated from lichen species through extraction methods. The process involves the use of organic solvents such as acetone to extract the compound from the lichen thalli. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. This would involve large-scale solvent extraction and advanced chromatographic techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Tumidulin methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Tumidulin methyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of lichen secondary metabolites.
Mechanism of Action
Tumidulin methyl ether exerts its effects by targeting specific molecular pathways. It has been shown to decrease the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein promoter, leading to reduced levels of Gli1, Gli2, and Smoothened proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for maintaining cancer stem cell properties .
Comparison with Similar Compounds
Usnic Acid: Another lichen secondary metabolite with antimicrobial and anticancer properties.
Shikimic Acid: A compound involved in the biosynthesis of aromatic amino acids and has various pharmaceutical applications.
Uniqueness: Tumidulin methyl ether is unique due to its specific inhibitory effects on colorectal cancer cell stemness, which is not commonly observed in other lichen secondary metabolites. Its ability to target the Hedgehog signaling pathway further distinguishes it from similar compounds .
Properties
Molecular Formula |
C18H16Cl2O7 |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-5-methylphenyl) 3,5-dichloro-2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C18H16Cl2O7/c1-7-5-9(6-10(21)11(7)17(23)26-4)27-18(24)12-8(2)13(19)16(25-3)14(20)15(12)22/h5-6,21-22H,1-4H3 |
InChI Key |
OXAKIBLSUKBFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C(=C(C(=C2O)Cl)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,5'-bis(oxidanylidene)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753819.png)
![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)
